Flumethasone 21-acetate is an anti-inflammatory corticosteroid.
Related Compounds
Flumethasone
Relevance: Flumethasone is the parent compound of flumethasone 21-acetate. The structural difference lies in the presence of an acetyl group at the 21-hydroxy position in flumethasone 21-acetate. This modification enhances the lipophilicity and, consequently, the topical potency of flumethasone 21-acetate compared to flumethasone [, , , ].
Flumethasone Pivalate
Compound Description: Flumethasone pivalate is another ester derivative of flumethasone, where the 21-hydroxy group is esterified with pivalic acid. It is also a potent topical corticosteroid used for similar inflammatory skin conditions [, ].
Relevance: Flumethasone pivalate shares the same parent structure as flumethasone 21-acetate, with both being ester derivatives of flumethasone. The difference lies in the esterifying group at the 21-hydroxy position. This variation influences the physicochemical properties and potentially the potency and duration of action of the two compounds [, ].
Relevance: This analogue is directly mentioned as a structurally related compound to flumethasone 21-acetate in the context of a synthetic preparation method []. The shared synthetic pathway suggests a close structural relationship between this analogue and flumethasone 21-acetate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fleroxacin is a fluoroquinolone antibiotic that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6, 7 and 8 by 2-fluoroethyl, carboxy, fluoro, 4-methylpiperazin-1-yl and fluoro groups, respectively. It is active against many Gram-positive and Gram-negative bacteria. It has a role as a topoisomerase IV inhibitor, an antibacterial drug and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is a member of quinolines, a fluoroquinolone antibiotic, a difluorobenzene, a N-alkylpiperazine and a monocarboxylic acid. Fleroxacin is a broad-spectrum antimicrobial fluoroquinolone. It strongly inhibits the DNA-supercoiling activity of DNA gyrase. Fleroxacin is not an inhibitor of CYP1A2. A broad-spectrum antimicrobial fluoroquinolone. The drug strongly inhibits the DNA-supercoiling activity of DNA GYRASE.
Flecainide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with the primary amino group of piperidin-2-ylmethylamine. An antiarrhythmic agent used (in the form of its acetate salt) to prevent and treat tachyarrhythmia (abnormal fast rhythm of the heart). It has a role as an anti-arrhythmia drug. It is a monocarboxylic acid amide, a member of piperidines, an organofluorine compound and an aromatic ether. It is a conjugate base of a flecainide(1+). Flecainide is a Class I anti-arrhythmic agent like [encainide] and [propafenone]. Flecainide’s development began in 1966 and was first synthesized in 1972 as an attempt to generate new anesthetics. It is used to prevent supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter. Flecainide was granted FDA approval on 31 October 1985. Flecainide is an Antiarrhythmic. Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury. Flecainide is a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold. (NCI04) A potent anti-arrhythmia agent, effective in a wide range of ventricular and atrial arrhythmias and tachycardias. Paradoxically, however, in myocardial infarct patients with either symptomatic or asymptomatic arrhythmia, flecainide exacerbates the arrhythmia and is not recommended for use in these patients. [PubChem] A potent anti-arrhythmia agent, effective in a wide range of ventricular and atrial ARRHYTHMIAS and TACHYCARDIAS. See also: Flecainide Acetate (has salt form).
Notch signaling inhibitor (EC50 of 2.3 μM, kinase assay). Disrupts Notch trafficking and processing. Reduces amyloid β secretion. Changes the maturation and abolishes shredding of APP. Inhibits ER exporting and converts tubular ER to sheets. Inhibits Notch signaling in vivo. FLI-06 is a first-of-its-kind inhibitor of Notch signaling (EC50 = 2.3 µM) that acts upstream of α-secretase and β-secretase cleavage. It disrupts the intracellular trafficking and processing of the Notch signaling pathway, inhibiting general secretion at a stage before exit from the endoplasmic reticulum (ER) and converting ER morphology from tubule to sheet. FLI-06 is reported to alter the maturation pattern of amyloid precursor protein (APP) and prevent the shedding of APPs in HEK293 cells stably expressing a mutated APP that yields robust amounts of amyloid β.1 The first small molecule inhibitor of general secretion at a step before exit from the endoplasmic reticulum (ER), accompanied by a tubule-to-sheet morphological transition of the ER FLI-06 is a Notch inhibitor and the early secretory pathway inhibitor. FLI-06 disrupts the Golgi apparatus in a manner distinct from that of brefeldin A and golgicide A. FLI-06 inhibits general secretion at a step before exit from the endoplasmic reticulum (ER), which was accompanied by a tubule-to-sheet morphological transition of the ER. FLI-06 is the first small molecule acting at such an early stage in secretory traffic. Notch signaling has a pivotal role in numerous cell-fate decisions, and its aberrant activity leads to developmental disorders and cancer.
Flibanserin is an N-alkylpiperazine that is 1-[2-(1,3-dihydro-2-oxobenzimidazol-1-yl)ethyl]piperazine in which the remaining amino proton is replaced by a 3-(trifluoromethyl)phenyl group. A multifunctional serotonin agonist and antagonist which is used for the treatment of pre-menopausal women with hypoactive sexual desire disorder. It has a role as a serotonergic agonist, a serotonergic antagonist and an antidepressant. It is a member of benzimidazoles, a N-arylpiperazine, a N-alkylpiperazine and an organofluorine compound. Flibanserin is the first drug to be approved for hypoactive sexual desire disorder (HSDD) in premenopausal women by the FDA in August 2015. It was originally developed as an antidepressant medication by Boehringer Ingelheim, but showed lack of efficacy in trials and was further developed as a hypoactive sexual disorder drug by Sprout Pharmaceuticals. Flibanserin's mechanism of action is attributed to its high affinity for 5-HTA1 and 5-HTA2 receptors, displaying agonist activity on 5-HTA1 and antagonist on 5-HTA2, resulting in lowering of serotonin in the brain as well as an effect on increasing norepinephrine and dopamine neurotransmitters. The mechanism of action of flibanserin is as a P-Glycoprotein Inhibitor. Flibanserin is a serotonergic antidepressant used to treat hypoactive sexual desire disorder. Flibanserin has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury. Flibanserin is an orally bioavailable, non-hormonal, multifunctional serotonin agonist and antagonist (MSAA) that may improve sexual desire and arousal in women. Upon oral administration, flibanserin selectively binds to serotonin receptors in the central nervous system, acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors. Agonist activity at 5-HT1A postsynaptic receptors may enhance the release of dopamine and other monoamines. Combined with 5-HT2A antagonism, flibanserin boosts levels of dopamine in the mesocortical area of the prefrontal cortex and produces a net increase of norepinephrine selectively in the prefrontal cortex through disinhibition of locus coeruleus noradrenergic neurons. In addition, flibanserin reduces concentrations of serotonin in the prefrontal cortex with chronic administration. Reducing serotonin, which modulates sexual activity in an inhibitory fashion through downstream decreases in dopamine release, while enhancing the release of norepinephrine and dopamine in the prefrontal cortex may improve sexual desire and interest.
BMS 204352 is an activator of large-conductance calcium-activated potassium (BKCa) channels that increases BKCa currents in X. laevis oocytes expressing human BKCa in a calcium- and concentration-dependent manner. It decreases electrically induced population excitatory postsynaptic potentials (pEPSPs) in vitro in CA1 rat neurons and in anesthetized rats when administered at doses ranging from 0.005 to 1 mg/kg. BMS 204352 (0.001 and 0.3 mg/kg) reduces infarct volume in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). It decreases edema in the ipsilateral hippocampus, thalamus, and adjacent cortex and time to find the platform in the Morris water maze in a rat model of fluid percussion-induced traumatic brain injury (TBI). BMS 204352 also reverses cortical hyperexcitability and reduces hyperactivity and grooming behaviors in the FmrI-/- mouse model of Fragile X syndrome. Formulations containing BMS 204352 have been used in the treatment of ischemic stroke. Flindokalner, also known BMS-204352, is a neuroprotectant. It is an opener of large conductance and calcium-activated (Maxi-K) K(sup +) channels.
FLLL31, a novel curcumin analog, is an effective inhibitors of STAT3 phosphorylation, DNA binding activity, and transactivation in vitro. FLLL31 also inhibits colony formation in soft agar, cell invasion, and exhibit synergy with the anti-cancer drug doxorubicin against breast cancer cells.